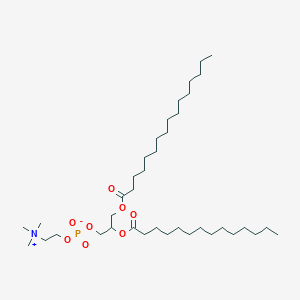![molecular formula C8H8N2O2 B12089142 4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)
4-Amino-3-methylbenzo[d]isoxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16132 . This compound belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu (I) or Ru (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as toxicity and high costs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzisoxazole derivatives such as:
Risperidone: An antipsychotic medication.
Zonisamide: An anticonvulsant used to treat epilepsy.
Uniqueness
1,2-Benzisoxazol-5-ol,4-amino-3-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzisoxazole derivatives .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-amino-3-methyl-1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C8H8N2O2/c1-4-7-6(12-10-4)3-2-5(11)8(7)9/h2-3,11H,9H2,1H3 |
Clé InChI |
QAVSVJGJGFWFLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
